3-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
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Overview
Description
3-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a heterocyclic compound that features a thiazolo[5,4-b]pyridine moiety fused with a phenyl ring and a benzamide group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves multiple steps starting from commercially available substancesThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that allow for large-scale production. These methods often include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and benzamide positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonds, hydrophobic interactions, or other non-covalent interactions, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-florophenyl sulfonamide
- 5-chlorothiophene-2-sulfonamide
- 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues
Uniqueness
3-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is unique due to its specific structural features, such as the thiazolo[5,4-b]pyridine core and the chloro-substituted phenyl ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-chloro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3OS/c20-14-6-1-4-12(10-14)17(24)22-15-7-2-5-13(11-15)18-23-16-8-3-9-21-19(16)25-18/h1-11H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVWKQKVQGGVAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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